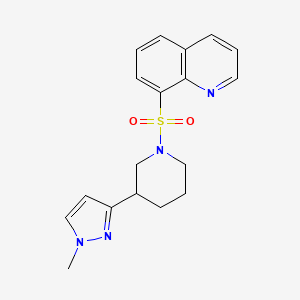

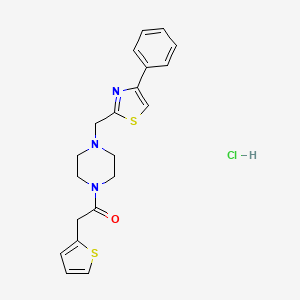

![molecular formula C15H9N3OS2 B2667747 N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide CAS No. 922879-35-4](/img/structure/B2667747.png)

N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is a heterocyclic compound, which is a part of many biologically active compounds . It has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Benzothiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique

Epidermal Growth Factor Receptor (EGFR) Inhibition

One notable application of benzo[d]thiazole derivatives is in the development of potential EGFR inhibitors. A novel series of benzo[d]thiazole-2-carboxamide derivatives were designed, synthesized, and evaluated for their cytotoxicity against cancer cell lines with varying levels of EGFR expression. Compounds in this series exhibited moderate to excellent potency against EGFR high-expressed cell lines (A549, HeLa, and SW480) while showing weak cytotoxic effects against EGFR low-expressed cell lines (HepG2), indicating their potential as EGFR inhibitors with minimal nonspecific toxicity towards normal cells (Zhang et al., 2017).

Antitumor Activity

Another application involves the synthesis and investigation of antitumor activity. New series of 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides were synthesized and their antitumor activity was studied. Two compounds from this series demonstrated significant antitumor effects, highlighting the promise of 5-arylmethylthiazole derivatives in searching for innovative anti-cancer agents (Ostapiuk et al., 2017).

Development of Multifunctional Materials

Research has also extended into the development of multifunctional materials, where N-(benzotriazin-6-yl)carboxamides derivatives, through specific synthetic pathways, have shown potential. These compounds exhibit stable, reversible electrochemical behavior, making them suitable for applications in organic electronic devices (Berezin et al., 2012).

Antibacterial and Antimicrobial Agents

Benzo[d]thiazole derivatives have also been explored for their antibacterial and antimicrobial properties. A series of novel Schiff bases derived from 2-aminobenzothiazole nucleus displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations, indicating their potential as novel antibacterial agents (Palkar et al., 2017).

Corrosion Inhibition

Additionally, benzothiazole derivatives have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic solutions. These compounds demonstrated higher inhibition efficiencies and stability compared to previously reported inhibitors, suggesting their utility in protecting metal surfaces from corrosion (Hu et al., 2016).

Orientations Futures

The future directions for the research and development of benzothiazole derivatives could include the design and synthesis of new compounds with enhanced biological activities and lesser side effects . Further studies could also focus on understanding the mechanisms of action of these compounds and their potential applications in medicine.

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3OS2/c19-15(9-1-3-11-13(5-9)20-7-16-11)18-10-2-4-12-14(6-10)21-8-17-12/h1-8H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALBFGVFXGEHFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=CC4=C(C=C3)N=CS4)SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

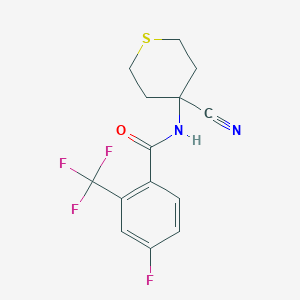

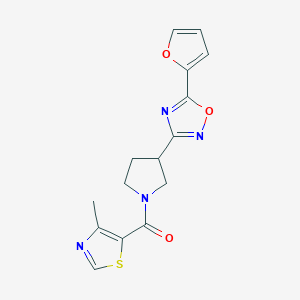

![N-cycloheptyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2667667.png)

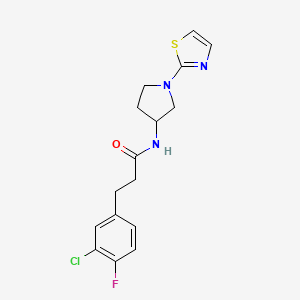

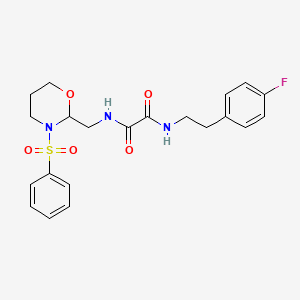

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2667669.png)

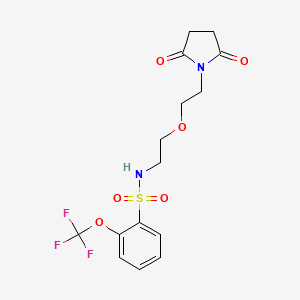

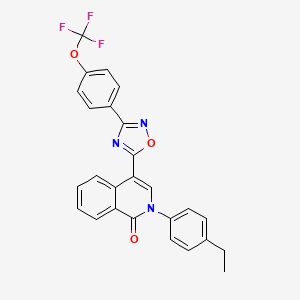

![(E)-ethyl 1-cyclohexyl-2-((3,4-difluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2667675.png)

![N-(3-fluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2667678.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2667680.png)

![(5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione](/img/structure/B2667684.png)